molecular formula C10H12FNO3S B6242417 3-fluoro-4-(oxolane-3-sulfonyl)aniline CAS No. 1509125-54-5

3-fluoro-4-(oxolane-3-sulfonyl)aniline

Cat. No.: B6242417
CAS No.: 1509125-54-5
M. Wt: 245.3
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Description

3-fluoro-4-(oxolane-3-sulfonyl)aniline is an organic compound with the molecular formula C({10})H({12})FNO(_{3})S It features a fluorine atom, an oxolane (tetrahydrofuran) ring, and a sulfonyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(oxolane-3-sulfonyl)aniline typically involves multiple steps:

    Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base.

    Oxolane Ring Formation: The oxolane ring is formed through cyclization reactions involving appropriate diols or halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(oxolane-3-sulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted anilines and sulfonamides.

Scientific Research Applications

3-fluoro-4-(oxolane-3-sulfonyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(oxolane-3-sulfonyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the sulfonyl group can improve solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4-fluoroaniline: Lacks the oxolane and sulfonyl groups, making it less versatile.

    3-fluoro-4-(methylsulfonyl)aniline: Similar but with a methyl group instead of the oxolane ring.

    3-chloro-4-(oxolane-3-sulfonyl)aniline: Chlorine atom instead of fluorine, which can affect reactivity and biological activity.

Uniqueness

3-fluoro-4-(oxolane-3-sulfonyl)aniline is unique due to the combination of the fluorine atom, oxolane ring, and sulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1509125-54-5

Molecular Formula

C10H12FNO3S

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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